Methanesulfonic acid--ethanamine (1/1)
Description
Methanesulfonic acid–ethanamine (1/1) is a 1:1 molecular complex formed by the reaction of methanesulfonic acid (CH₃SO₃H, MSA) and ethanamine (C₂H₅NH₂). MSA is a strong organic acid with high thermal stability, biodegradability, and low toxicity compared to mineral acids like sulfuric acid . Ethanamine, a primary amine, acts as a base, forming a stable salt with MSA. This complex is structurally analogous to other methanesulfonate salts, such as 1H-indole-2-methanamine methanesulfonate (CAS 1072806-66-6) and 2-(methylsulfonyl)ethanamine hydrochloride (CAS 104458-24-4) , which are used as intermediates in pharmaceutical synthesis.
Key properties of MSA–ethanamine (1/1):
- Acidity: MSA has a pKa of −1.9, comparable to sulfuric acid, enabling strong protonation of ethanamine .
- Solubility: Hydrochloride or methanesulfonate salts of amines exhibit high water solubility, facilitating their use in aqueous reaction systems .
- Applications: Used in organic synthesis (e.g., quinazoline derivatives ), electrochemical processes , and as bioactive intermediates .
Properties
CAS No. |
2386-49-4 |
|---|---|
Molecular Formula |
C3H11NO3S |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
ethanamine;methanesulfonic acid |
InChI |
InChI=1S/C2H7N.CH4O3S/c1-2-3;1-5(2,3)4/h2-3H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ATWDUWYFCBVNET-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methanesulfonic Acid Salts with Other Amines
MSA forms salts with diverse amines, influencing reactivity and application:
MSA–ethanamine is simpler structurally, favoring rapid proton transfer in reactions like Ritter-type aminations .
Sulfuric Acid and Fluoboric Acid in Industrial Processes
MSA is compared with inorganic acids in electroplating and catalysis:
MSA’s environmental safety makes it preferable for “green” electrochemical applications .
Atmospheric Sulfonic Acids
MSA and sulfuric acid (H₂SO₄) are both atmospheric oxidation products of dimethyl sulfide (DMS), but differ in environmental roles:
| Property | Methanesulfonic Acid | Sulfuric Acid | Reference |
|---|---|---|---|
| Source | DMS oxidation | SO₂ oxidation | |
| Detection Limit (ng/m³) | 49 | 1.5 (estimated) | |
| Role in Aerosols | Minor component | Major cloud condensation nuclei |
MSA is a tracer for oceanic DMS emissions but less abundant than H₂SO₄ .
Methanesulfonate vs. Sulfonamide Derivatives
Structural analogs vary in bioactivity and synthesis:
Sulfonates are more polar, enhancing solubility, while sulfonyl groups improve target binding in drug design .
Data Tables
Table 1: Physicochemical Properties
| Property | MSA–Ethanamine (1:1) | 2-(Methylsulfonyl)ethanamine HCl | MSA–Morpholine Salt |
|---|---|---|---|
| Melting Point (°C) | 120–125 (est.) | 198–200 | 90–95 |
| Water Solubility (g/100 mL) | >50 | >30 | >40 |
| pKa (acid) | −1.9 | N/A | −1.9 |
Table 2: Environmental Detection Metrics
| Compound | Sensitivity (counts m⁻³µg⁻¹) | Detection Limit (ng/m³) |
|---|---|---|
| Methanesulfonic acid | 3.2 × 10⁴ | 49 |
| Sulfuric acid | Not reported | ~1.5 |
| Trehalose | 0.46 × 10⁴ | 15 |
Source:
Preparation Methods
Direct Neutralization of Methanesulfonic Acid with Ethanamine
The most straightforward method involves neutralizing methanesulfonic acid with ethanamine in a 1:1 molar ratio:
$$ \text{CH₃SO₃H} + \text{C₂H₅NH₂} \rightarrow \text{CH₃SO₃⁻} \cdot \text{C₂H₅NH₃⁺} $$
Procedure :
- Reactant Preparation : Methanesulfonic acid (96% purity) is synthesized via dimethyl sulfate oxidation with sodium sulfite at 95–100°C. Ethanamine (99% purity) is distilled under nitrogen to prevent degradation.
- Neutralization : Ethanamine is added dropwise to methanesulfonic acid in anhydrous ethanol at 0–5°C to mitigate exothermic effects.
- Crystallization : The mixture is refluxed for 2 hours, cooled to room temperature, and filtered to isolate crystalline product.
Key Parameters :
| Parameter | Value/Range | Source |
|---|---|---|
| Molar Ratio | 1:1 | , |
| Solvent | Ethanol | |
| Temperature | 0–5°C (initial) | |
| Reaction Time | 2 hours | , |
| Yield | ~85% (estimated) | Extrapolated |
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to facilitate solid-state reactions:
- Grinding : Equimolar quantities of methanesulfonic acid and ethanamine are loaded into a stainless-steel milling jar.
- Milling : Processed at 30 Hz for 60 minutes, inducing proton transfer via mechanical energy.
- Purification : The product is washed with diethyl ether to remove unreacted starting materials.
This method aligns with green chemistry principles, avoiding solvents and high temperatures.
Industrial-Scale Production Considerations
Continuous Flow Neutralization
Adapting patent US2766276A, large-scale synthesis could utilize atomization techniques:
- Atomization : Separate streams of methanesulfonic acid and ethanamine are sprayed into a reaction chamber.
- Neutralization : Fine droplets enhance contact efficiency, enabling rapid proton transfer.
- pH Adjustment : The product slurry is adjusted to pH 7–7.5 using residual acid or amine.
Advantages :
Challenges and Optimization Strategies
Purity Control
Solvent Selection
- Ethanol vs. Water : Aqueous systems risk hydrolyzing ethanamine to ethanol, whereas ethanol suppresses side reactions.
Q & A
Q. What are the recommended synthetic routes for preparing Methanesulfonic Acid–Ethanamine (1/1) complexes, and how can their purity be validated?
Methodological Answer:
- Synthesis:
- Purity Validation:
Q. Which analytical techniques are critical for characterizing structural and thermal properties of Methanesulfonic Acid–Ethanamine complexes?
Methodological Answer:
- Structural Analysis:
- Thermal Analysis:
Q. What thermodynamic parameters govern the solubility and phase behavior of Methanesulfonic Acid–Ethanamine systems in aqueous environments?
Methodological Answer:
- Key Parameters:
- Experimental Tools:
Advanced Research Questions
Q. How do stoichiometric ratios between methanesulfonic acid and ethanamine influence the stability and reactivity of the resulting complex?
Methodological Answer:
- Stoichiometric Optimization:
- Reactivity Studies:
- Investigate proton transfer efficiency via titration calorimetry .
- Monitor byproducts (e.g., sulfones) using LC-MS when ratios deviate from 1:1 .
Q. What mechanisms explain the role of Methanesulfonic Acid–Ethanamine complexes in atmospheric nanoparticle formation?
Methodological Answer:
- Cluster Formation Pathways:
- Experimental Validation:
Q. How can computational modeling predict interaction pathways between methanesulfonic acid and ethanamine derivatives?
Methodological Answer:
- Modeling Strategies:
- Validation Tools:
Q. What experimental frameworks assess the environmental fate of Methanesulfonic Acid–Ethanamine complexes in aqueous systems?
Methodological Answer:
- Degradation Studies:
- Ecotoxicity Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
